2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one 2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15954966
InChI: InChI=1S/C13H13N3O/c1-8-15-12-11(13(17)16-8)10(7-14-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,14,15,16,17)
SMILES:
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

CAS No.:

Cat. No.: VC15954966

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one -

Specification

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 2-methyl-5-phenyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C13H13N3O/c1-8-15-12-11(13(17)16-8)10(7-14-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,14,15,16,17)
Standard InChI Key BMQRVUFTLLGIAS-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(CN2)C3=CC=CC=C3)C(=O)N1

Introduction

Molecular Structure and Characteristics

The molecular architecture of 2-methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is defined by a bicyclic system comprising a pyrrole ring fused to a pyrimidinone moiety. The phenyl group at position 5 and the methyl substituent at position 2 contribute to its stereoelectronic profile, influencing reactivity and intermolecular interactions.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in confirming its structure. The 1H^1H NMR spectrum reveals distinct signals for the methyl group (δ\delta 1.2–1.5 ppm) and aromatic protons (δ\delta 7.2–7.6 ppm), while the pyrimidinone carbonyl resonates at δ\delta 165–170 ppm in 13C^{13}C NMR. X-ray analyses further validate the planarity of the fused ring system and the spatial orientation of substituents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H13N3OC_{13}H_{13}N_3O
Molecular Weight227.26 g/mol
IUPAC Name2-methyl-5-phenyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one
SMILESCC1=NC2=C(C(CN2)C3=CC=CC=C3)C(=O)N1
InChIKeyBMQRVUFTLLGIAS-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, often starting with readily available precursors such as ethyl formate and succinate derivatives. A representative pathway, adapted from patented methodologies , is outlined below:

Cyclization and Functionalization

The process begins with the cyclocondensation of ethyl 4-chloro-2-(methylthio)pyrimidin-5-yl acetate with a primary amine under basic conditions. Sodium hydride in tetrahydrofuran facilitates deprotonation, enabling nucleophilic attack and subsequent ring closure . The intermediate undergoes oxidation using meta-chloroperbenzoic acid (m-CPBA) to convert the methylthio group to a methylsulfonyl moiety, enhancing electrophilicity for further substitutions .

Final Assembly

The pyrrolo-pyrimidinone core is assembled via a Heck coupling or Suzuki-Miyaura reaction, introducing the phenyl group at position 5. Catalytic palladium complexes and ligands such as tetrakis(triphenylphosphine)palladium(0) are employed to cross-couple aryl boronic acids with the chloropyrimidine intermediate . Purification via column chromatography yields the final product with >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1NaH, THF, 0°C → RTDeprotonation and cyclization
2m-CPBA, DCM, 0°C → RTSulfide oxidation
3Pd(PPh3)4, K2CO3, DMF, 80°CAryl coupling

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient pyrimidinone ring and nucleophilic pyrrole nitrogen. Key reactions include:

Nucleophilic Substitution

Applications in Drug Discovery

Though direct biological data for this compound are scarce, structural analogs have shown promise as kinase inhibitors and receptor modulators. For instance, WO2009152027A1 discloses pyrrolo-pyrimidinones as MARK (Microtubule Affinity-Regulating Kinase) inhibitors, potentially applicable in Alzheimer’s disease . Similarly, WO2017112719A1 highlights derivatives acting as allosteric modulators of the M4 acetylcholine receptor, relevant in schizophrenia treatment .

Analytical Characterization

Quality control relies on hyphenated techniques:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm confirm purity.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode yields a predominant [M+H]+ ion at m/z 228.1, consistent with the molecular weight.

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